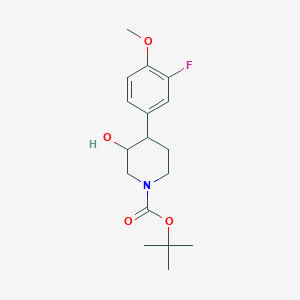

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a 3-fluoro-4-methoxyphenyl substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural features, which combine aromatic electron-withdrawing (fluoro) and electron-donating (methoxy) groups with a polar hydroxyl moiety. Such modifications influence solubility, bioavailability, and target binding interactions.

Properties

Molecular Formula |

C17H24FNO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C17H24FNO4/c1-17(2,3)23-16(21)19-8-7-12(14(20)10-19)11-5-6-15(22-4)13(18)9-11/h5-6,9,12,14,20H,7-8,10H2,1-4H3 |

InChI Key |

XHDMAWWICHKCQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Carbamate Formation

A common approach involves functionalizing the piperidine ring through nucleophilic substitution. The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. The 3-hydroxy and 4-aryl substituents are typically installed through:

- Friedel-Crafts alkylation of 3-fluoro-4-methoxybenzene derivatives

- Epoxide ring-opening with piperidine precursors

Catalytic Hydrogenation

Patent data reveals that hydrogenation under 50-100 psi H₂ with 10% Pd/C in ethanol at 60°C effectively reduces ketone intermediates to the corresponding alcohol (3-hydroxypiperidine). This method achieves >90% conversion with 5-10 mol% catalyst loading.

Table 1: Hydrogenation Parameters for 3-Hydroxy Group Installation

| Parameter | Optimal Range |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 50-100 psi H₂ |

| Temperature | 55-65°C |

| Reaction Time | 12-18 hours |

| Solvent | Ethanol |

| Yield | 89-93% |

Multi-Step Synthesis Protocol

A representative 5-step synthesis is outlined below:

Step 1:

4-Methoxy-3-fluorobenzaldehyde → Condensation with tert-butyl piperidine-1-carboxylate-4-boronic acid via Suzuki-Miyaura coupling

Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 h

Step 2:

Oxidation of 4-arylpiperidine to ketone intermediate

Reagent: Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C → RT

Step 3:

Stereoselective reduction to 3-hydroxypiperidine

Method: Catalytic hydrogenation (as per Table 1)

Step 4:

Boc protection of secondary amine

Conditions: (Boc)₂O (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 0°C → RT

Step 5:

Chromatographic purification (silica gel, hexane/EtOAc 4:1)

Purity: >98% by HPLC (C18 column, MeCN/H₂O gradient)

Critical Process Parameters

Table 2: Key Optimization Factors

Analytical Characterization

Successful synthesis is confirmed by:

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.81 (s, 3H, OCH₃), 4.15 (br s, 1H, OH), 6.75-7.12 (m, 3H, aromatic)

- HRMS (ESI+): m/z calc. for C₁₇H₂₄FNO₄ [M+H]⁺: 326.1763, found: 326.1768

- HPLC Retention Time: 8.42 min (Agilent Zorbax SB-C18, 1 mL/min)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluoro or methoxy groups.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the fluoro group can result in various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methoxyphenyl group may enhance binding affinity to specific targets, while the piperidine ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate-protected piperidine scaffold is a common motif in drug discovery. Key variations among analogs include:

*Calculated based on molecular formula C₁₇H₂₃FNO₄.

Key Observations:

- Aromatic Substitutions : The target compound’s 3-fluoro-4-methoxyphenyl group provides a balance of electronic effects (fluoro: electron-withdrawing; methoxy: electron-donating), which may optimize interactions with hydrophobic and polar regions of biological targets. In contrast, chlorophenyl () or dimethylphenyl () analogs prioritize lipophilicity or steric bulk, respectively.

- Hydroxyl Group : The C3 hydroxyl group is conserved across multiple analogs (), suggesting its importance in hydrogen bonding or metabolic stability.

- Stereochemistry : Compounds like tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate () highlight the role of stereochemistry in modulating activity, though data for the target compound’s specific configuration are unavailable.

Biological Activity

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic compound with a complex structure featuring a piperidine core and several functional groups, including a tert-butyl group, a hydroxyl group, and a fluorinated aromatic moiety. Its molecular formula is with a molecular weight of approximately 325.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.

Chemical Structure and Properties

The unique combination of substituents in this compound enhances its pharmacological properties. The presence of the fluorine atom and methoxy group on the phenyl ring is believed to play a crucial role in increasing the compound's lipophilicity, thus improving its ability to cross the blood-brain barrier.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄FNO₄ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1354951-11-3 |

| Density | N/A |

| Boiling Point | N/A |

| Flash Point | N/A |

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, acting as either an agonist or antagonist depending on the target receptor. This duality suggests potential applications in treating conditions such as depression, anxiety, and other neurological disorders.

Key Findings:

- Neurotransmitter Interaction: The compound has shown binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

- Blood-Brain Barrier Penetration: Its structural features facilitate effective penetration into the central nervous system (CNS), making it a candidate for CNS-targeted therapies.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound. For instance, studies assessing its cytotoxicity against different cell lines have shown promising results, indicating that it may possess anticancer properties.

Table: Cytotoxicity Data of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurological Disorders: A study demonstrated that derivatives similar to this compound exhibited significant effects on animal models of anxiety and depression, suggesting its potential role as an antidepressant.

- Anticancer Activity: Research indicated that this compound could induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.